molecular formula C26H33FO7 B108902 Flunisolide acetate CAS No. 4533-89-5

Flunisolide acetate

Cat. No.: B108902
CAS No.: 4533-89-5
M. Wt: 476.5 g/mol
InChI Key: WEGNFRKBIKYVLC-UHFFFAOYSA-N
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Description

Flunisolide acetate is a synthetic corticosteroid with potent anti-inflammatory properties. It is commonly used in the treatment of allergic rhinitis and asthma. The compound is known for its ability to activate glucocorticoid receptors, thereby exerting its anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Flunisolide acetate can be synthesized through a series of chemical reactions involving the modification of steroidal structuresThe reaction conditions often include the use of organic solvents such as acetone and methanol, and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Flunisolide acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include hydroxylated and halogenated derivatives of this compound, which may have varying degrees of biological activity .

Scientific Research Applications

Flunisolide acetate has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of steroid chemistry and synthetic methodologies.

    Biology: Investigated for its effects on cellular processes and gene expression related to inflammation.

    Medicine: Extensively studied for its therapeutic effects in treating respiratory conditions like asthma and allergic rhinitis.

    Industry: Used in the formulation of nasal sprays and inhalers for clinical use

Mechanism of Action

Flunisolide acetate exerts its effects by activating glucocorticoid receptors. This activation leads to the inhibition of phospholipase A2 and the subsequent reduction in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. The compound also suppresses the immune response by reducing the activity of the lymphatic system and decreasing the production of immunoglobulins .

Comparison with Similar Compounds

Similar Compounds

  • Beclomethasone dipropionate
  • Triamcinolone acetonide
  • Fluticasone propionate
  • Budesonide

Uniqueness

Flunisolide acetate is unique due to its specific structural modifications, such as the 6α-fluoro substitution and the cyclic acetal formation at the 16,17 positions. These modifications enhance its anti-inflammatory potency and reduce its systemic side effects compared to other corticosteroids .

Biological Activity

Flunisolide acetate is a synthetic corticosteroid primarily used in the treatment of asthma and allergic rhinitis. Its biological activity is characterized by its potent anti-inflammatory effects, mediated through glucocorticoid receptor activation. This article explores the compound's pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

This compound functions as a glucocorticoid receptor agonist . Its anti-inflammatory properties are attributed to the following mechanisms:

  • Lipocortins Production : Flunisolide induces lipocortins, which inhibit phospholipase A2, thereby reducing the release of arachidonic acid and subsequently decreasing the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes .
  • Immune Suppression : The drug suppresses the immune response by decreasing lymphocyte function, reducing immunoglobulin levels, and interfering with antigen-antibody interactions .

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties:

  • Absorption : Rapid absorption occurs after inhalation, with approximately 40% protein binding observed post-administration .
  • Metabolism : The compound is primarily metabolized in the liver to its active beta-OH metabolite .
  • Half-Life : The elimination half-life is approximately 1.8 hours, indicating a relatively short duration of action compared to other corticosteroids .

Clinical Efficacy

Flunisolide has been extensively studied for its efficacy in managing allergic conditions and asthma. The following table summarizes key findings from clinical studies:

Study TypePopulationFindings
Multicenter StudyAdults with allergic rhinitisSignificant reduction in nasal symptoms (sneezing, congestion) compared to placebo .
Randomized Controlled TrialChildren with acute asthmaDemonstrated improvement in lung function and symptom relief when compared to standard treatments .
Pharmacological EvaluationPatients with perennial rhinitisFlunisolide showed sustained efficacy over 24 hours with minimal systemic absorption .

Case Studies

  • Asthma Management : A study involving children with acute asthma demonstrated that flunisolide significantly improved lung function and reduced the frequency of asthma attacks when used as part of a comprehensive treatment plan .
  • Allergic Rhinitis : In adults suffering from seasonal allergic rhinitis, flunisolide nasal spray was shown to effectively alleviate symptoms such as nasal congestion and rhinorrhea, confirming its role as a first-line therapy in this condition .

Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been documented:

  • Local Effects : Common side effects include nasal irritation and epistaxis (nosebleeds) associated with intranasal use .
  • Systemic Effects : While systemic absorption is lower than that of older corticosteroids, high doses can still lead to dose-dependent adrenal suppression and other systemic effects .

Properties

IUPAC Name

[2-(19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33FO7/c1-13(28)32-12-20(31)26-21(33-23(2,3)34-26)10-16-15-9-18(27)17-8-14(29)6-7-24(17,4)22(15)19(30)11-25(16,26)5/h6-8,15-16,18-19,21-22,30H,9-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGNFRKBIKYVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC(C4C3CC(C5=CC(=O)C=CC45C)F)O)C)OC(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33FO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4533-89-5
Record name 6α-fluoro-11β,21-dihydroxy-16α,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.612
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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